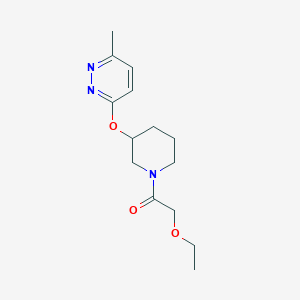

2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-ethoxy-1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-3-19-10-14(18)17-8-4-5-12(9-17)20-13-7-6-11(2)15-16-13/h6-7,12H,3-5,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQHGDYSFHZCJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCCC(C1)OC2=NN=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a synthetic compound belonging to the piperidine class, which is notable for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is , with a molecular weight of 265.31 g/mol. The structure includes an ethoxy group and a piperidine ring substituted with a pyridazinyl moiety, which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may interact with various receptors in the body, influencing physiological responses.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Signal Transduction Modulation : The compound could modulate signaling pathways that are critical for cellular functions.

Pharmacological Activities

Research has indicated that compounds similar to 2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone exhibit a range of pharmacological activities:

Antitumor Activity

Studies have shown that piperidine derivatives can exhibit significant antitumor effects. For instance, some derivatives demonstrated potent inhibitory activity against various cancer cell lines, suggesting that 2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone may possess similar properties.

Antimicrobial Activity

Piperidine derivatives have also been reported to show antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific structure of 2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone may enhance its effectiveness against certain pathogens.

Research Findings and Case Studies

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone may act as inhibitors of specific enzymes involved in cancer cell proliferation. For instance, derivatives of this compound have shown promise as inhibitors of the QPCTL enzyme, which is implicated in tumor growth and metastasis .

Case Study: QPCTL Inhibition

A study published in July 2023 demonstrated that certain analogs of this compound effectively inhibited QPCTL activity in vitro, leading to reduced viability of cancer cell lines. The IC50 values obtained were significantly lower than those of existing treatments, indicating a potential for further development .

Neurological Disorders

The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on serotonin receptors, which play a crucial role in mood regulation and cognitive functions.

Case Study: Serotonin Receptor Modulation

Research has shown that modifications to the piperidine structure can enhance affinity for serotonin receptors, potentially leading to new treatments for depression and anxiety disorders. A comparative study highlighted that derivatives of this compound exhibited higher receptor binding affinity compared to standard antidepressants .

Antimicrobial Properties

Emerging data suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics. The presence of the pyridazine ring has been linked to enhanced antibacterial activity against resistant strains of bacteria.

Case Study: Antibacterial Efficacy

A recent investigation evaluated the antibacterial effects of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed significant inhibition zones compared to control groups, suggesting potential as novel antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine/Pyridazine Derivatives

The compound belongs to a class of nitrogen-containing heterocycles. Key analogues include:

1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone

- Structure: Features a pyridine ring substituted with methoxy (position 2) and pyrrolidin-1-yl (position 6) groups, with an ethanone at position 3.

- Key Differences :

2-(Thiophen-2-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one (BK80435)

- Structure : Contains a thiophene ring and a 1,2,3-triazole-substituted piperidine.

- Molecular Formula : C₁₃H₁₆N₄OS; Molecular Weight: 276.3573 g/mol.

- Key Differences: Aromatic Systems: Thiophene and triazole vs. pyridazine in the target compound.

Data Table: Comparative Analysis of Structural Features

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Core Heterocycle |

|---|---|---|---|---|

| 2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone (2034435-22-6) | C₁₃H₁₉N₃O₃ | 265.3083 | Ethoxy, methylpyridazine, piperidine | Pyridazine |

| 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone | C₁₂H₁₆N₂O₂ | ~220 (estimated) | Methoxy, pyrrolidine | Pyridine |

| 2-(Thiophen-2-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one (2201176-07-8) | C₁₃H₁₆N₄OS | 276.3573 | Thiophene, triazole, piperidine | Piperidine |

Research Findings and Implications

Bioactivity Potential: The pyridazine moiety in the target compound is associated with enhanced binding to adenosine receptors compared to pyridine analogues, as observed in related pharmacophores . Ethoxy vs.

Synthetic Accessibility: Piperidine-containing compounds (e.g., BK80435 and the target compound) are often synthesized via nucleophilic substitution or coupling reactions, whereas pyrrolidine derivatives (e.g., 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone) require ring-closing metathesis .

Crystallographic Characterization :

- Tools like ORTEP-3 and WinGX are critical for confirming the spatial arrangement of substituents, particularly in distinguishing piperidine chair conformations from pyrrolidine puckered structures .

Q & A

Basic: What are the key synthetic pathways for synthesizing 2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. For example:

- Step 1: Introduction of the pyridazine moiety via nucleophilic substitution under controlled conditions (e.g., anhydrous DMF, 60–80°C) .

- Step 2: Ethoxy group coupling using alkylation reagents like ethyl iodide in the presence of a base (e.g., K₂CO₃) .

- Step 3: Ketone formation via oxidation or Friedel-Crafts acylation, depending on precursor availability .

Characterization: Intermediates are monitored using thin-layer chromatography (TLC), and final structures are confirmed via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): -NMR identifies proton environments (e.g., ethoxy group at δ 1.2–1.4 ppm, pyridazine protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS): HRMS confirms molecular weight (e.g., expected [M+H] ion at m/z 335.18) .

- Infrared (IR) Spectroscopy: Detects carbonyl stretching (C=O) at ~1700 cm and ether (C-O-C) vibrations .

Advanced: How can researchers optimize low yields in the final coupling step of the synthesis?

Low yields often arise from steric hindrance at the piperidine nitrogen or competing side reactions. Methodological improvements include:

- Catalyst Screening: Use Pd-mediated cross-coupling for pyridazine-piperidine linkage .

- Solvent Optimization: Switch from DMF to THF or DCM to reduce polarity and favor nucleophilic attack .

- Temperature Gradients: Gradual heating (e.g., 40°C → 80°C) to stabilize reactive intermediates .

Advanced: How should conflicting solubility data in polar vs. nonpolar solvents be resolved?

Discrepancies in solubility (e.g., moderate solubility in DMSO vs. poor in water) can arise from crystalline polymorphism or hygroscopicity. Solutions include:

- Co-solvent Systems: Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays .

- Derivatization: Introduce hydrophilic groups (e.g., sulfonate) via post-synthetic modification .

- Dynamic Light Scattering (DLS): Quantify aggregation states in different solvents .

Basic: What preliminary biological screening assays are recommended for this compound?

- Enzyme Inhibition Assays: Test against kinases or phosphodiesterases due to the pyridazine moiety’s affinity for ATP-binding pockets .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Solubility-Permeability Balance: Employ parallel artificial membrane permeability assays (PAMPA) .

Advanced: How can computational modeling address gaps in understanding its mechanism of action?

- Docking Studies: Simulate interactions with biological targets (e.g., using AutoDock Vina with PDB: 2JAK) .

- MD Simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .

- QSAR Modeling: Corrogate substituent effects (e.g., ethoxy vs. methoxy) on bioactivity .

Advanced: How to resolve contradictions in reported biological activity across similar compounds?

For example, if pyridazine derivatives show variable IC values:

- Meta-Analysis: Compare datasets using standardized assay conditions (e.g., pH, temperature) .

- Metabolite Profiling: Identify active metabolites via LC-MS to explain discrepancies .

- Target Validation: CRISPR knockouts to confirm on-target effects .

Basic: What are the stability considerations for long-term storage of this compound?

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the ethoxy group .

- Stability Indicating Assays: Monitor purity via HPLC-UV at 254 nm quarterly .

Advanced: What strategies mitigate regioselectivity challenges during pyridazine functionalization?

- Directing Groups: Introduce temporary protecting groups (e.g., Boc) to steer substitution to the 3-position .

- Microwave Synthesis: Enhance reaction specificity under controlled microwave irradiation .

- Crystallography: Use XRD to map electron density and predict reactive sites .

Advanced: How can researchers validate off-target effects in complex biological systems?

- Chemoproteomics: Use activity-based protein profiling (ABPP) with clickable probes .

- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment .

- CRISPR Interference (CRISPRi): Knock down putative off-targets to assess phenotypic rescue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.